Specific Scientific Field: This compound is used in the field of chemical synthesis and crystallography.
Summary of the Application: Ethyl 4-hydrazinylbenzoate hydrochloride is used in the synthesis of hydrazone derivatives, which are attributed with interesting pharmacological properties.
Methods of Application or Experimental Procedures: The compound is synthesized and then crystallized from ethanol.
Results or Outcomes: The crystal structure of the compound was determined, and it was found that three hydrogen bonds and two intermolecular π-interaction perpendiculars to the hydrogen bonds patterns are observed in the crystal structure.
Ethyl 4-hydrazinylbenzoate hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of approximately 216.67 g/mol. It is classified under the category of hydrazine derivatives and is known for its potential applications in medicinal chemistry and research. The compound features a hydrazine group (-NH-NH) attached to a benzoate structure, which contributes to its biological activity and reactivity in various
Ethyl 4-hydrazinylbenzoate hydrochloride has shown promising biological activities, particularly in the realm of medicinal chemistry. It exhibits:
The synthesis of ethyl 4-hydrazinylbenzoate hydrochloride typically involves several steps:
Ethyl 4-hydrazinylbenzoate hydrochloride finds applications in various fields:
Research into the interactions of ethyl 4-hydrazinylbenzoate hydrochloride with biological systems is essential for understanding its pharmacodynamics and pharmacokinetics. Key areas of study include:
Several compounds share structural similarities with ethyl 4-hydrazinylbenzoate hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 4-hydrazinylbenzoate hydrochloride | 6296-89-5 | 0.96 |
4-Hydrazinylbenzoic acid hydrochloride | 24589-77-3 | 0.88 |
Ethyl 4-amino-3-methylbenzoate | 40800-65-5 | 0.86 |
3-Amino-5-(ethoxycarbonyl)benzoic acid | 1312425-07-2 | 0.86 |
Ethyl 4-hydrazinylbenzoate hydrochloride stands out due to its specific combination of hydrazine and benzoate functionalities, which contribute to its unique reactivity and biological activity profile compared to other similar compounds. Its ability to form stable hydrazones distinguishes it from others that may not exhibit such reactivity under similar conditions .